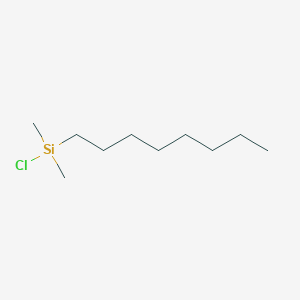

Chloro(dimethyl)octylsilane

描述

Chloro(dimethyl)octylsilane is a useful research compound. Its molecular formula is C10H23ClSi and its molecular weight is 206.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Silane, Chlorodimethyloctyl-, also known as Chlorodimethyloctylsilane or Chloro(dimethyl)octylsilane, is a chemical compound with the formula C10H23ClSi

Mode of Action

The compound is known to have both reducing and Lewis acid properties . It can mediate Reductive Etherification Reaction (RER) between ketones and alcohols to afford unsymmetrical ethers . This dual property of Chlorodimethyloctylsilane provides a clear advantage in reactions when compared to other organosilanes in terms of operational simplicity and applicability .

Biochemical Pathways

It is used in the synthesis of polyethers , indicating its involvement in the biochemical pathways related to polymer chemistry.

Result of Action

Chlorodimethyloctylsilane is used in the synthesis of polyethers . Polyethers synthesized using this compound have a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% . This indicates that the compound’s action results in the formation of high molecular weight polyethers.

生物活性

Chloro(dimethyl)octylsilane, also known as dimethyloctylchlorosilane, is a silane compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its synthesis, characterization, and various applications in biomedical research.

This compound has the chemical formula and a molecular weight of approximately 206.83 g/mol. It is characterized by a long hydrophobic octyl chain and two methyl groups attached to silicon, which influences its interactions with biological systems.

Synthesis Methods:

- Direct Chlorination : The compound can be synthesized through the chlorination of octylsilane under controlled conditions, resulting in the substitution of chlorine for hydrogen atoms.

- Functionalization of Silica : It has been used to modify silica surfaces to enhance their properties for various applications, including drug delivery systems and biosensors .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of material science and biochemistry.

Antimicrobial Properties

Studies have demonstrated that silane-modified surfaces exhibit antimicrobial activity. For instance, when this compound is used to functionalize surfaces, it can inhibit the growth of various microorganisms including bacteria and fungi. This property is particularly useful in medical devices to prevent biofilm formation and associated infections .

Cytoprotection Mechanisms

This compound has been implicated in enhancing cellular protection mechanisms. For example, it has been shown to modify magnetic silica microspheres that provide cytoprotection against oxidative stress. In cellular models, these modified particles can upregulate protective pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative damage .

Case Studies

-

Silica Microspheres in Drug Delivery :

- Objective : To assess the efficacy of this compound-functionalized silica microspheres in drug delivery.

- Findings : The modified microspheres demonstrated increased loading capacity for therapeutic agents and enhanced stability in physiological conditions, indicating potential for targeted drug delivery systems.

- Antimicrobial Surface Coatings :

Data Table: Biological Activity Summary

科学研究应用

Surface Modification

Chloro(dimethyl)octylsilane is extensively used for surface modification in various materials, particularly silica and graphite. The silylation process enhances hydrophobicity and alters surface characteristics, which is crucial in applications such as:

- Chromatography : It serves as a reagent for creating stationary phases in high-performance liquid chromatography (HPLC), improving separation efficiency and selectivity .

- Nanoporous Materials : The compound is employed to graft silane groups onto nanoporous silica gel spheres, enhancing their adsorption properties for various analytes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Sample Preparation : It is used to functionalize solid-phase extraction sorbents, enabling the extraction of target compounds from complex matrices. For example, it has been applied to enrich peptides in proteomics research .

- Chromatographic Techniques : The functionalization of silica with this compound has been shown to improve the performance of chromatographic separations by providing better interaction with analytes .

Material Science

In material science, this silane compound plays a role in:

- Composite Materials : this compound is used to enhance the bonding between organic polymers and inorganic fillers, improving mechanical properties and thermal stability of composites .

- Coatings : It can be incorporated into coatings to provide water-repellent surfaces, which are beneficial in various industrial applications.

Biomedical Applications

The biocompatibility of this compound makes it suitable for biomedical applications such as:

- Drug Delivery Systems : Its ability to modify surfaces allows for the development of drug carriers that can improve the solubility and bioavailability of pharmaceuticals .

- Biosensors : Functionalization of sensor surfaces with this silane can enhance sensitivity and selectivity towards biological analytes.

Case Study 1: Functionalization of Silica Gel

A study demonstrated the use of this compound to modify nanoporous silica gel spheres (SP120). The modification improved the dynamic loading capacity for peptide enrichment, showcasing its effectiveness in proteomics applications .

Case Study 2: Chromatographic Performance Enhancement

Research indicated that using this compound as a silylation agent significantly improved chromatographic performance in HPLC systems. The modified silica exhibited enhanced retention times and resolution for complex mixtures compared to unmodified silica .

属性

IUPAC Name |

chloro-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNGKYVNBJWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066328 | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Chlorodimethyloctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18162-84-0 | |

| Record name | Chlorodimethyloctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorodimethyloctylsilane interacts with surfaces containing hydroxyl groups (–OH), such as silica, alumina, and even certain polymers, through a process called silanization. [, , , , ] During this process, the chlorine atom of C8 is replaced by the surface hydroxyl group, forming a stable Si-O-Si bond, effectively attaching the octyl chain to the surface. [] This modification renders the surface hydrophobic due to the presence of the non-polar octyl chain. [, , ]

A: Chlorodimethyloctylsilane is an organosilicon compound with the molecular formula C10H23ClSi. It has a molecular weight of 206.82 g/mol. While the provided research papers don't delve into detailed spectroscopic data, characterization techniques like Fourier transform infrared spectroscopy (FT-IR) are commonly used to confirm the presence of characteristic functional groups. []

A: Yes, research demonstrates the successful functionalization of magnetic nanoparticles with Chlorodimethyloctylsilane. [, ] This modification enables the magnetic nanoparticles to efficiently capture and enrich peptides from complex biological samples like tryptic protein digests and even human serum. [, ] This is particularly valuable for mass spectrometry analyses, where isolating target molecules from complex mixtures is crucial.

A: Research suggests that modifying γ-Alumina supports with Chlorodimethyloctylsilane can influence the activity of cobalt-based Fischer-Tropsch catalysts. [] While the modification can lead to changes in cobalt crystallite size and dispersion, the overall effect on activity and selectivity appears to be dependent on the specific silane used. [] Further research is needed to fully understand the impact of different silane modifications on the catalytic performance in such reactions.

A: Yes, several alternative silanes exist for surface modification, each with its own set of properties. For example, research has explored using silanes like methoxytrimethylsilane, chlorotrimethylsilane, and dichlorodimethylsilane. [] The choice of silane can significantly influence the performance characteristics, including activity, selectivity, and stability. [] Therefore, selecting the appropriate silane is crucial and depends on the specific application and desired outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。